Comparative Lipoxygenase Inhibition: Class-Level Potency Inference for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide
N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is described as a potent lipoxygenase inhibitor [1]. While direct quantitative IC50 data for this specific compound are not available in the public domain, the tetrahydropyran-4-carboxamide scaffold is a well-validated pharmacophore for 5-lipoxygenase (5-LO) inhibition. For context, the structurally related 5-LO inhibitor PF-4191834, which contains a tetrahydro-2H-pyran-4-carboxamide core, exhibits an IC50 of approximately 70 nM in human polymorphonuclear leukocytes (PMNL) [2]. The presence of the 4-ethynylphenyl substituent in the target compound may further modulate potency or selectivity compared to unsubstituted or differently substituted analogs.
| Evidence Dimension | 5-Lipoxygenase (5-LO) Inhibition Potency |
|---|---|
| Target Compound Data | Qualitative description: 'potent lipoxygenase inhibitor' |
| Comparator Or Baseline | PF-4191834 (tetrahydro-2H-pyran-4-carboxamide derivative): IC50 ≈ 70 nM in human PMNL |
| Quantified Difference | Not directly quantifiable due to lack of target compound IC50 data |
| Conditions | Target: lipoxygenase enzyme; Comparator: human PMNL 5-LO assay |
Why This Matters
For researchers studying arachidonic acid cascade or inflammation, this compound offers a distinct ethynyl-functionalized scaffold within the validated tetrahydropyran carboxamide class, providing a unique chemical probe for structure-activity relationship (SAR) studies.
- [1] Medical University of Lublin. Record details: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. MeSH-M0014961. View Source
- [2] Masferrer JL, et al. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain. J Pharmacol Exp Ther. 2010;334(1):294-301. View Source
